Bromoacetyl Warhead Reactivity Advantage
The compound's bromoacetyl warhead offers a balanced reactivity profile for selective cysteine engagement. It is more reactive than chloroacetyl warheads, leading to faster covalent bond formation, but less reactive and more stable than iodoacetyl groups, which can suffer from off-target labeling and rapid hydrolysis. This intermediate electrophilicity is crucial for achieving target-specific covalent modification in complex biological environments.
| Evidence Dimension | Relative Electrophilic Reactivity (Qualitative SAR) |
|---|---|
| Target Compound Data | Bromoacetyl (BrAc) warhead: intermediate reactivity. |
| Comparator Or Baseline | Chloroacetyl (ClAc) warhead: low reactivity. Iodoacetyl (IAc) warhead: high reactivity. |
| Quantified Difference | Not quantified for this specific compound; based on established halogen leaving-group SAR. |
| Conditions | General cysteine alkylation reactivity in biochemical buffers (pH 7.0-8.0). |
Why This Matters
The balanced reactivity of the bromoacetyl group minimizes off-target effects compared to iodoacetamides, while ensuring sufficient labeling efficiency relative to chloroacetamides, making it a preferred warhead for developing selective chemical probes.
- [1] Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. View Source
- [2] Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. View Source
